molecular formula C23H24ClN5O2 B6585200 4-chloro-N-{1-[1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide CAS No. 1251574-12-5

4-chloro-N-{1-[1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide

Cat. No. B6585200
CAS RN: 1251574-12-5
M. Wt: 437.9 g/mol
InChI Key: APFILSUJPVLYRV-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-{1-[1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide” is a chemical compound with potential biological activity . It is part of a class of compounds that have been synthesized and evaluated for their anti-tubercular activity .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for this specific compound is not available in the retrieved papers.

Scientific Research Applications

    Antimicrobial Activity

    • Research Findings : 1,3,5-triazine derivatives, including those derived from 4-aminobenzoic acid, exhibit promising antimicrobial activity. Some compounds demonstrated efficacy against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). Notably, compounds (10), (16), (25), and (30) showed activity comparable to that of ampicillin against S. aureus, while compounds (13) and (14) were effective against E. coli .

    Materials Science and Supramolecular Chemistry

properties

IUPAC Name

4-chloro-N-[1-[1-(3-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-2-16-4-3-5-20(14-16)29-15-21(26-27-29)23(31)28-12-10-19(11-13-28)25-22(30)17-6-8-18(24)9-7-17/h3-9,14-15,19H,2,10-13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFILSUJPVLYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{1-[1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide

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